molecular formula C10H15N3O B2558344 2,6-Dimethyl-4-pyrimidin-2-ylmorpholine CAS No. 419557-03-2

2,6-Dimethyl-4-pyrimidin-2-ylmorpholine

Cat. No. B2558344
M. Wt: 193.25
InChI Key: AVNYNMGNBKQTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-pyrimidin-2-ylmorpholine can be analyzed using various tools such as MolView and MZmine . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .

Scientific Research Applications

Medicinal Chemistry

Application Summary

In medicinal chemistry, 2,6-Dimethyl-4-pyrimidin-2-ylmorpholine is utilized in the synthesis of novel compounds with potential biological activities. For instance, it’s used in the creation of Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, a compound with potential medicinal applications .

Methods and Procedures

The synthesis involves microwave irradiation of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone to produce the desired compound. This method provides a moderate yield (70%) and allows for the compound to be easily purified .

Results and Outcomes

The compound was fully characterized by various spectroscopic methods, including UV-Vis, FTIR-ATR, 1H-NMR, 13C-NMR, HRMS, and EI-MS, confirming its structure and purity .

Chemistry

Application Summary

Chemically, 2,6-Dimethyl-4-pyrimidin-2-ylmorpholine can be a building block in the synthesis of more complex molecules, particularly in the study of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are important in various chemical and biological processes .

Methods and Procedures

The synthesis methods would involve condensation reactions, with the reactivities of the substituents on the ring being a key focus of study .

Results and Outcomes

The study aims to establish the synthetic significance and biological characteristics of these compounds, with applications in medical and pharmaceutical fields .

properties

IUPAC Name

2,6-dimethyl-4-pyrimidin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-13(7-9(2)14-8)10-11-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNYNMGNBKQTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-pyrimidin-2-ylmorpholine

Synthesis routes and methods

Procedure details

In a 100 mL recovery flask, 2-chloropyrimidine (1 g, 8.73 mmol), 2,6-dimethyl morpholine (cis:trans mixture, 1.106 g, 9.60 mmol), N,N-diisopropyl-N-ethylamine (1.241 g, 9.60 mmol), and ethanol (17.46 mL) were added and refluxed for seven hours. Upon completion of the reaction, the solvent was distilled off, and saturated sodium bicarbonate was added thereto. The resulting mixture was extracted with ethyl acetate twice, and the organic phase was washed with saturated brine and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1→1:2) to give the title compound (1.29 g, 76%, cis:trans mixture).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.106 g
Type
reactant
Reaction Step One
Quantity
1.241 g
Type
reactant
Reaction Step One
Quantity
17.46 mL
Type
solvent
Reaction Step One
Yield
76%

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